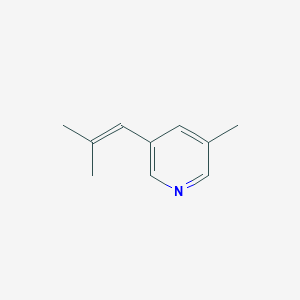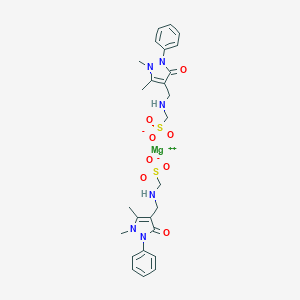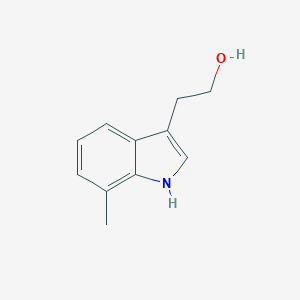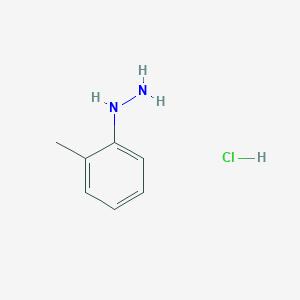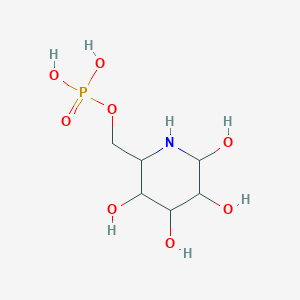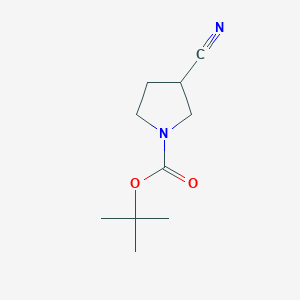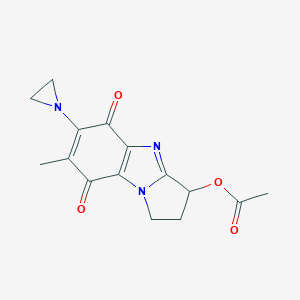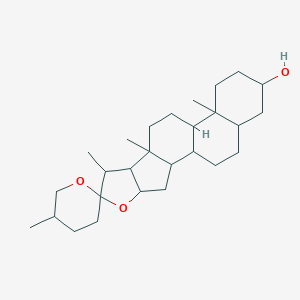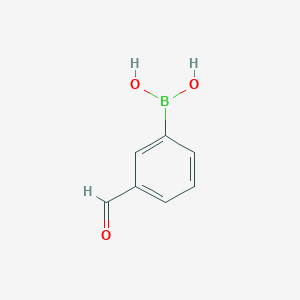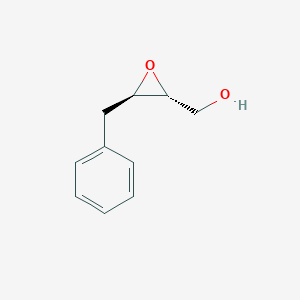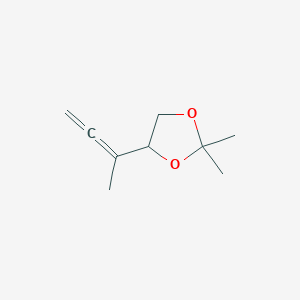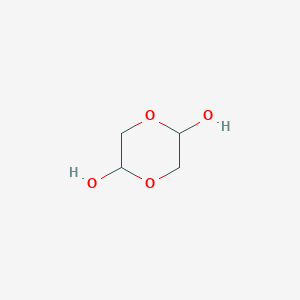
1,4-Dioxane-2,5-diol
Vue d'ensemble
Description
Le dimère de glycolaldéhyde, également connu sous le nom de 1,4-dioxane-2,5-diol ou 2,5-dihydroxy-1,4-dioxane, est un composé cristallin de formule moléculaire C4H8O4 et de masse moléculaire 120,10. Il est un dérivé du glycolaldéhyde, la molécule la plus simple apparentée aux sucres et un intermédiaire clé dans la réaction de formose. Le dimère de glycolaldéhyde existe sous forme d'un mélange de stéréoisomères et fond entre 80 et 90 °C en fonction de sa composition stéréoisomérique .
Applications De Recherche Scientifique
Glycolaldehyde dimer has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including HIV protease inhibitors.
Biology: It is studied for its role in prebiotic chemistry and the formation of simple sugars and amino acids.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral drugs.
Mécanisme D'action
Target of Action
1,4-Dioxane-2,5-diol is an endogenous metabolite The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it’s an endogenous metabolite , which suggests it may interact with various biochemical processes in the body.
Biochemical Pathways
As an endogenous metabolite , it’s likely involved in various metabolic processes
Pharmacokinetics
As an endogenous metabolite , it’s likely to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through normal metabolic waste pathways. These properties can impact the bioavailability of the compound.
Result of Action
As an endogenous metabolite , it’s likely to be involved in various physiological processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and humidity can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by various biological factors such as the presence of other metabolites, enzymes, and the physiological state of the individual.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dimère de glycolaldéhyde peut être synthétisé par oxydation du glycol d'éthylène à l'aide de peroxyde d'hydrogène en présence de sulfate de fer(II). Cette méthode implique l'oxydation contrôlée du glycol d'éthylène pour produire du glycolaldéhyde, qui se dimérise ensuite pour former du dimère de glycolaldéhyde .
Méthodes de production industrielle : La production industrielle de dimère de glycolaldéhyde implique généralement le même processus d'oxydation mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté du produit. La forme cristalline du dimère de glycolaldéhyde est ensuite isolée et purifiée par des techniques de recristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Le dimère de glycolaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide formique et d'autres acides carboxyliques.
Réduction : Il peut être réduit en glycol d'éthylène.
Réactifs et conditions courants :
Oxydation : Le peroxyde d'hydrogène et le sulfate de fer(II) sont couramment utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés comme agents réducteurs.
Cycloaddition : Des catalyseurs chiraux tels que les catalyseurs dérivés du BINOL sont utilisés en présence de 2,3-dihydrofurane.
Principaux produits formés :
Oxydation : Acide formique et autres acides carboxyliques.
Réduction : Glycol d'éthylène.
Cycloaddition : Alcool tétrahydrofuranique bicyclique fusionné.
4. Applications de la recherche scientifique
Le dimère de glycolaldéhyde a plusieurs applications de recherche scientifique :
Biologie : Il est étudié pour son rôle dans la chimie prébiotique et la formation de sucres simples et d'acides aminés.
5. Mécanisme d'action
Le mécanisme d'action du dimère de glycolaldéhyde implique sa capacité à subir diverses réactions chimiques, telles que l'oxydation, la réduction et la cycloaddition. Ces réactions lui permettent de former des molécules organiques complexes et des intermédiaires qui sont cruciaux dans les processus biologiques et chimiques. Par exemple, sa cycloaddition avec le 2,3-dihydrofurane forme un fragment clé des inhibiteurs de la protéase du VIH, qui inhibent l'enzyme protéase et empêchent la réplication virale .
Comparaison Avec Des Composés Similaires
Le dimère de glycolaldéhyde est unique en raison de sa capacité à former des structures cristallines stables et de son rôle d'intermédiaire dans la synthèse de molécules organiques complexes. Les composés similaires comprennent :
Glycolaldéhyde : La forme monomère du dimère de glycolaldéhyde, qui est un intermédiaire clé dans la réaction de formose.
Glycol d'éthylène : Un simple diol qui peut être oxydé pour former du glycolaldéhyde.
Acide formique : Un produit de l'oxydation du dimère de glycolaldéhyde.
Le dimère de glycolaldéhyde se distingue par sa stabilité et sa polyvalence dans diverses réactions chimiques, ce qui en fait un composé précieux en recherche scientifique et dans les applications industrielles.
Propriétés
IUPAC Name |
1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFVTAOSZBVGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945822 | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23147-58-2 | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoaldehyde dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with the synthesis of substituted hexaazaisowurtzitanes and how does 1,4-dioxane-2,5-diol relate to this?
A: The synthesis of substituted hexaazaisowurtzitanes, a class of high-energy materials, through direct condensation presents significant challenges. One major obstacle lies in the limited selection of suitable starting ammonia derivatives. [] Research indicates that understanding the formation process of these compounds is crucial for developing alternative synthetic routes. The study of acid-catalyzed condensation between benzyl carbamate and glyoxal led to the discovery of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. This cyclic compound forms during the early stages of the reaction under low acidity, highlighting a competing reaction pathway that can hinder the formation of the desired caged hexaazaisowurtzitanes. [] This finding emphasizes the importance of controlling reaction conditions and understanding the underlying mechanisms to achieve desired product selectivity in this complex synthesis.
Q2: What factors influence the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol during the condensation reaction?
A: The formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is influenced by several factors, including solvent choice and acidity. [] The study revealed that solvents can exhibit varying effects: some react with benzyl carbamate, some promote side reactions, and others lead to the precipitation of condensation intermediates. For instance, DMSO demonstrates a strong deactivating effect on the acid-catalyzed condensation of benzyl carbamate with glyoxal, while CH3CN shows a strong activating effect. [] Additionally, the research highlights that the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is favored under low acidity conditions. This suggests that careful control over these parameters is crucial for directing the reaction pathway towards the desired products and minimizing the formation of this specific this compound derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


